physicochemical properties of 2-(4-fluorophenyl)ethene-1-sulfonamide
physicochemical properties of 2-(4-fluorophenyl)ethene-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-fluorophenyl)ethene-1-sulfonamide
Executive Summary
In the landscape of modern drug discovery, particularly in the realms of covalent inhibitors and fragment-based screening, the vinyl sulfonamide moiety has emerged as a significant pharmacophore. 2-(4-fluorophenyl)ethene-1-sulfonamide, featuring this reactive group, represents a compound of considerable interest. Its potential as a Michael acceptor allows for targeted covalent modification of proteins, a strategy increasingly employed to achieve enhanced potency and prolonged duration of action.[1] This technical guide provides a comprehensive framework for the in-depth physicochemical characterization of 2-(4-fluorophenyl)ethene-1-sulfonamide. Moving beyond a simple data sheet, this document elucidates the causality behind essential experimental methodologies, empowering researchers, scientists, and drug development professionals to generate robust and reliable data. We will detail the protocols for determining critical parameters such as lipophilicity, solid-state structure, acidity, and solubility, which collectively govern the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Molecular Structure and Identification
A precise understanding of a compound's identity is the foundation of all subsequent characterization. 2-(4-fluorophenyl)ethene-1-sulfonamide is a synthetic organic compound whose structural integrity must be unequivocally confirmed before proceeding with further studies.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (E)-2-(4-fluorophenyl)ethene-1-sulfonamide | |
| CAS Number | 1807940-36-8 | [2] |
| Molecular Formula | C₈H₈FNO₂S | [2] |
| Molecular Weight | 201.22 g/mol | |
| InChI Key | MGTWJCHMMFWKPV-AATRIKPKSA-N |
| Canonical SMILES | C1=CC(=CC=C1F)C=CS(=O)(=O)N | |
The presence of the fluorine atom provides a valuable spectroscopic handle for ¹⁹F NMR, while the sulfonamide group imparts acidic properties and hydrogen bonding capabilities crucial for molecular interactions.
Lipophilicity (LogP/LogD): The Gatekeeper of Bioavailability
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical properties in drug design. It profoundly influences absorption, distribution, metabolism, excretion, and toxicity (ADMET). For an ionizable molecule like a sulfonamide, it is essential to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, accounting for all ionic species).
Causality Behind Experimental Choice: RP-HPLC
While the traditional shake-flask method is the gold standard, it is labor-intensive and requires significant amounts of pure compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput, reliable alternative that correlates well with n-octanol/water partition coefficients.[3][4] The principle lies in the compound's retention on a nonpolar stationary phase (e.g., C18); more lipophilic compounds interact more strongly and thus have longer retention times.[5] By extrapolating the retention time (log k) to 100% aqueous mobile phase, we can determine the lipophilicity parameter log k_w, which is directly proportional to LogP.[4]
Experimental Protocol: LogD₇.₄ Determination by RP-HPLC
This protocol details the determination of the distribution coefficient at a physiologically relevant pH of 7.4.
-
Preparation of Mobile Phases:
-
Prepare a stock buffer solution of 20 mM phosphate-buffered saline (PBS) at pH 7.4.
-
Create a series of mobile phases by mixing the PBS buffer with an organic modifier (e.g., acetonitrile or methanol) in varying proportions (e.g., 30:70, 40:60, 50:50, 60:40 v/v).
-
Filter and degas all mobile phases prior to use to prevent system blockages and baseline noise.
-
-
System Setup and Equilibration:
-
Equip an HPLC system with a C18 stationary phase column.
-
Set the column temperature to a constant value (e.g., 25 °C) to ensure reproducibility.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Prepare a stock solution of 2-(4-fluorophenyl)ethene-1-sulfonamide and a set of standard compounds with known LogP values in the organic modifier.
-
For each mobile phase composition, inject the test compound and standards.
-
Record the retention time (t_R) and determine the void time (t₀) using a non-retained compound like uracil.
-
Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t₀) / t₀.
-
-
Data Processing:
-
For each compound, plot log k versus the percentage of the organic modifier.
-
Perform a linear regression for each data set.
-
The y-intercept of this regression line represents the log k_w, the retention factor extrapolated to 100% aqueous phase.
-
-
LogD₇.₄ Calculation:
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log k_w values.
-
Using the linear equation from this calibration curve, calculate the LogD₇.₄ of 2-(4-fluorophenyl)ethene-1-sulfonamide from its experimental log k_w value.
-
Visualization: RP-HPLC Workflow for Lipophilicity
Caption: Workflow for LogD determination via RP-HPLC.
Solid-State Properties: Crystal Structure and Melting Point
The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, solubility, and manufacturability. Characterizing the crystal structure is essential for identifying the most stable polymorph and for understanding intermolecular interactions that can inform drug design.
Causality Behind Experimental Choice: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds), which are vital for structure-activity relationship (SAR) studies. For a novel compound, obtaining a crystal structure is a critical step for patent protection and regulatory filings.
Experimental Protocol: SC-XRD
-
Crystal Growth:
-
High-quality single crystals are paramount. This is often the most challenging step.
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., ethyl acetate/hexane) is a common starting point.
-
Other techniques include slow cooling and vapor diffusion.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibration and structural damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[6][8]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.
-
Computational "direct methods" or Patterson methods are used to generate an initial electron density map and a preliminary structural model.[7]
-
This model is then refined using least-squares procedures, iteratively improving the fit between the calculated and observed diffraction data until the model converges.[9]
-
Visualization: SC-XRD Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Melting Point Determination
The melting point is a fundamental property indicating purity. A sharp melting range is characteristic of a pure crystalline substance.
-
Protocol: A small amount of the finely powdered, dry compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C/min) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. For related sulfonamides, melting points are often above 150 °C.[10]
Ionization Constant (pKa)
The pKa value defines the strength of an acid. The sulfonamide N-H proton is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. Knowing the pKa is crucial because the ionization state of a molecule at physiological pH (approx. 7.4) dictates its solubility, permeability, and ability to interact with its biological target.
Causality Behind Experimental Choice: Potentiometric Titration
Potentiometric titration is a robust and direct method for determining pKa. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This method is highly accurate for compounds with adequate solubility.
Experimental Protocol: Potentiometric pKa Determination
-
Preparation:
-
Accurately weigh a sample of 2-(4-fluorophenyl)ethene-1-sulfonamide and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.
-
Immerse the calibrated pH electrode in the solution.
-
Add the NaOH titrant in small, precise increments, recording the pH after each addition has stabilized.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The equivalence point is identified from the point of maximum slope on the titration curve (the first derivative).
-
The pKa is the pH value recorded at the point where half the volume of titrant required to reach the equivalence point has been added. For sulfonamides, this typically falls in the range of pKa 8-10.[11][12]
-
Summary of Key Physicochemical Properties
This table summarizes the essential properties discussed and the premier methodologies for their determination.
Table 2: Summary of Physicochemical Characterization
| Property | Recommended Experimental Method | Rationale & Expected Outcome |
|---|---|---|
| Lipophilicity (LogD₇.₄) | Reversed-Phase HPLC | High-throughput method that correlates well with octanol-water partitioning.[3][13] The value will quantify the compound's partitioning behavior under physiological pH. |
| Crystal Structure | Single-Crystal X-ray Diffraction | Provides definitive 3D atomic arrangement, crucial for understanding solid-state properties and intermolecular interactions.[6][9] Expected to be a crystalline solid. |
| Melting Point | Capillary Method | A primary indicator of purity and identity for a crystalline solid. A sharp melting range is expected. |
| Acidity (pKa) | Potentiometric Titration | Directly measures the acidic strength of the sulfonamide proton, which governs the ionization state and solubility at different pH values.[12] |
| Aqueous Solubility | Shake-Flask Method (OECD 105) | The gold standard for determining thermodynamic solubility, a key parameter for formulation and oral bioavailability. |
| Spectroscopic Identity | ¹H, ¹³C, ¹⁹F NMR; IR; MS | Confirms the chemical structure. ¹⁹F NMR will be particularly informative. IR will show characteristic S=O stretches. |
Conclusion
The systematic physicochemical characterization of 2-(4-fluorophenyl)ethene-1-sulfonamide, as outlined in this guide, is a prerequisite for its advancement in any drug discovery program. By employing these robust methodologies, researchers can build a comprehensive data package that informs on the compound's ADMET properties, guides formulation development, and provides a deeper understanding of its structure-activity relationships. The insights gained from these foundational experiments are indispensable for unlocking the full therapeutic potential of this promising vinyl sulfonamide scaffold.
References
- R Discovery. (2001). Determination of Lipophilicity Constants of Sulfonamide Substituents.
- ACS Publications. (2001). Determination of Lipophilicity Constants of Sulfonamide Substituents.
- Sigma-Aldrich. 2-(4-fluorophenyl)ethane-1-sulfonamide | 405219-37-6.
- ResearchGate.
- ResearchGate. (2025).
- MilliporeSigma. 2-(4-fluorophenyl)ethene-1-sulfonamide | 1807940-36-8.
-
MDPI. (2021). Chiral Pyrazolo[4,3-e][3][13][14]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations.
- MDPI. (2025).
- ResearchGate.
- Thoreauchem. 2-(4-fluorophenyl)ethene-1-sulfonamide-1807940-36-8.
- ResearchGate. The pKa values of the sulfonamides studied.
- Open Access Journals.
- Wikipedia. X-ray crystallography.
- MDPI. (2022).
- The World of Materials.
- SciELO. (2010).
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